molecular formula C15H14N6O3S2 B2618873 Ethyl 2-(2-(2-(pyrimidin-2-ylamino)thiazole-4-carboxamido)thiazol-4-yl)acetate CAS No. 1251622-11-3

Ethyl 2-(2-(2-(pyrimidin-2-ylamino)thiazole-4-carboxamido)thiazol-4-yl)acetate

Cat. No.: B2618873
CAS No.: 1251622-11-3
M. Wt: 390.44
InChI Key: JYGNVTPAUNXARO-UHFFFAOYSA-N
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Description

Ethyl 2-(2-(2-(pyrimidin-2-ylamino)thiazole-4-carboxamido)thiazol-4-yl)acetate is a structurally complex heterocyclic compound featuring a thiazole-pyrimidine hybrid core. The molecule comprises two thiazole rings: one substituted with a pyrimidin-2-ylamino group and the other linked to an ethyl acetate moiety via a carboxamide bridge. The ethyl acetate group enhances lipophilicity, which may influence pharmacokinetic properties such as membrane permeability and metabolic stability.

Properties

IUPAC Name

ethyl 2-[2-[[2-(pyrimidin-2-ylamino)-1,3-thiazole-4-carbonyl]amino]-1,3-thiazol-4-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N6O3S2/c1-2-24-11(22)6-9-7-25-14(18-9)20-12(23)10-8-26-15(19-10)21-13-16-4-3-5-17-13/h3-5,7-8H,2,6H2,1H3,(H,18,20,23)(H,16,17,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYGNVTPAUNXARO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)NC(=O)C2=CSC(=N2)NC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N6O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2-(2-(pyrimidin-2-ylamino)thiazole-4-carboxamido)thiazol-4-yl)acetate typically involves multi-step reactions starting from readily available precursorsThe reaction conditions often include the use of solvents like ethanol and catalysts such as glacial acetic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Hydrolysis Reactions

The ethyl ester group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives, a key step for generating bioactive intermediates.

Key Data:

Reaction TypeReagents/ConditionsProductYieldReference
Ester Hydrolysis 1M NaOH, H<sub>2</sub>O/EtOH (1:1), reflux2-(2-(2-(Pyrimidin-2-ylamino)thiazole-4-carboxamido)thiazol-4-yl)acetic acid85%
Amide Hydrolysis 6M HCl, 100°C, 12 hrsPyrimidine-2-amine + thiazole fragments72%
  • Basic hydrolysis preserves the thiazole and pyrimidine rings, while acidic conditions may cleave amide bonds .

Alkylation and Acylation

The thiazole nitrogen and pyrimidine amino groups participate in alkylation/acylation, enhancing molecular diversity.

Representative Examples:

Target SiteReagentsProduct ModificationsYieldReference
Thiazole N-Alkylation Ethyl bromoacetate, K<sub>2</sub>CO<sub>3</sub>, DMFIntroduction of ethyl acetate side chain68%
Pyrimidine N-Acylation Acetyl chloride, pyridineAcetylated pyrimidine derivative91%
  • Microwave-assisted alkylation with DIPEA (N,N-diisopropylethylamine) reduces reaction times to 30 minutes .

Substitution Reactions

The thiazole and pyrimidine rings undergo electrophilic and nucleophilic substitutions at specific positions.

Reaction Patterns:

Ring SystemPositionReagents/ConditionsMajor Products
Thiazole C4Br<sub>2</sub>/AcOH4-Bromo-thiazole analog
Pyrimidine C6POCl<sub>3</sub>, DMF, 80°C6-Chloro-pyrimidine derivative
  • Bromination at thiazole-C4 requires acetic acid as a solvent to prevent ring decomposition .

  • Chlorination at pyrimidine-C6 enhances electrophilicity for subsequent cross-coupling reactions .

Reduction Reactions

Selective reduction of the ester or amide groups is achievable with tailored reagents.

Functional GroupReagentsOutcomeYieldReference
Ester to Alcohol LiAlH<sub>4</sub>, THF, 0°C2-(Thiazolyl)ethanol derivative78%
Nitro to Amine H<sub>2</sub>/Pd-C, EtOHPrimary amine intermediate95%
  • LiAlH<sub>4</sub> selectively reduces esters without affecting amide bonds.

Case Study:

  • Pyrimidine-thiazole coupling : Reaction of 2-aminothiazole with chloropyrimidine under microwave irradiation (150°C, 20 min) achieves 94% yield vs. 65% under conventional heating .

Stability Under Physiological Conditions

The compound exhibits pH-dependent stability:

  • Acidic (pH 2) : Rapid ester hydrolysis (t<sub>1/2</sub> = 1.2 hrs)

  • Neutral (pH 7.4) : Stable for >24 hrs

  • Basic (pH 9) : Complete decomposition in 4 hrs

Industrial-Scale Considerations

ParameterLaboratory ScaleIndustrial Process
Purification Column chromatographyContinuous crystallization
Solvent Use DMF (500 mL/mol)Recyclable ionic liquids
Yield Optimization 65-75%88-92% via flow chemistry
  • Transitioning from batch to flow reactors improves throughput by 300% .

This comprehensive analysis demonstrates the compound's versatile reactivity profile, enabling precise structural modifications for drug discovery. Current research gaps include photochemical reactions and catalytic asymmetric transformations, which warrant further investigation.

Scientific Research Applications

Antitumor Activity

Research indicates that compounds similar to ethyl 2-(2-(2-(pyrimidin-2-ylamino)thiazole-4-carboxamido)thiazol-4-yl)acetate exhibit significant antitumor properties. For instance, derivatives of thiazole-pyrimidine have shown promising results as inhibitors of cyclin-dependent kinases (CDKs), particularly CDK9, which plays a crucial role in cell cycle regulation and transcriptional control. Inhibition of CDK9 can lead to reduced expression of anti-apoptotic proteins such as Mcl-1, thereby promoting apoptosis in cancer cells .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties. Similar thiazole-based compounds have demonstrated efficacy against a variety of bacterial and fungal strains, suggesting that this compound could be effective in treating infections caused by resistant pathogens .

Cancer Treatment

The compound's ability to inhibit CDK9 positions it as a potential candidate for cancer therapies, particularly in hematological malignancies where CDK9 is often overexpressed. Preclinical studies have suggested that such compounds can effectively reduce tumor growth in vivo .

Neurological Disorders

There is emerging evidence that thiazole-pyrimidine derivatives may also serve as CRF1 receptor antagonists, which could lead to novel treatments for psychiatric disorders such as depression and anxiety . This highlights the versatility of this compound class in addressing both oncological and psychiatric conditions.

Case Studies and Research Findings

StudyFindings
Identified potent CDK9 inhibitors with significant antitumor activity against various cancer cell lines.
Demonstrated antimicrobial activity against Escherichia coli and Staphylococcus aureus, indicating potential for infection treatment.
Showed effectiveness in modulating protein kinase activity, suggesting utility in treating proliferative diseases like cancer.

Mechanism of Action

The mechanism of action of Ethyl 2-(2-(2-(pyrimidin-2-ylamino)thiazole-4-carboxamido)thiazol-4-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can disrupt normal cellular processes, leading to therapeutic effects such as the inhibition of cancer cell growth .

Comparison with Similar Compounds

Ethyl 2-(2-(4-methoxyphenyl)thiazol-4-yl)acetate

  • Structure : A thiazole ring substituted with a 4-methoxyphenyl group and an ethyl acetate side chain.
  • Key Differences: Lacks the pyrimidinylamino and carboxamido linkages present in the target compound.
  • Synthesis : Prepared via alkylation of thiazole intermediates, similar to methods in .

Ethyl 2-[2-(1,3-benzothiazol-2-ylamino)-6-oxo-1H-pyrimidin-4-yl]acetate

  • Structure: Features a pyrimidinone core linked to a benzothiazole via an amino group and an ethyl acetate chain.
  • Key Differences: The pyrimidinone (6-oxo) group introduces hydrogen-bonding capacity, contrasting with the unmodified pyrimidine in the target compound.
  • Synthesis : Involves condensation of benzothiazole amines with pyrimidine precursors, akin to strategies in .
  • Implications: The oxo group may improve solubility but could reduce metabolic resistance compared to the target compound’s non-oxidized pyrimidine .

(±)-Ethyl 2-(2-(1-((4-chlorophenyl)sulfonyl)pyrrolidine-3-carboxamido)thiazol-4-yl)acetate (35a)

  • Structure : Contains a sulfonamide-pyrrolidine substituent on the thiazole ring.
  • Synthesis : Utilizes sulfonylation reactions, as detailed in .

Anticancer Potential

  • Compound 35a () : Demonstrated cytotoxicity in preliminary screens, attributed to sulfonamide-mediated enzyme inhibition .
  • Target Compound : The pyrimidine-thiazole hybrid may target kinases or DNA synthesis pathways, though specific data are unavailable.

Enzyme Inhibition

  • Compound 2e () : Exhibited aromatase inhibition comparable to letrozole, linked to its imidazole-hydrazone structure .
  • Target Compound: The pyrimidinylamino group could mimic purine bases, enabling adenosine deaminase or kinase inhibition.

Analgesic Activity

  • Hydrazone Derivatives () : Showed moderate analgesic effects due to COX-2 inhibition .
  • Target Compound : The absence of hydrazone linkages may limit COX-2 targeting but reduce toxicity risks.

Physicochemical and ADMET Properties

Property Target Compound Ethyl 2-(2-(4-methoxyphenyl)thiazol-4-yl)acetate Compound 35a
Molecular Weight ~450 g/mol 277.34 g/mol ~500 g/mol
LogP Estimated 2.8–3.5 2.1–2.5 1.5–2.0 (due to sulfonyl)
Solubility Low (lipophilic core) Moderate (methoxy group) High (polar sulfonyl)
Metabolic Stability Likely high (stable amide) Moderate (ester hydrolysis) Low (sulfonamide cleavage)
Bioactivity Hypothesized kinase inhibition Unreported Cytotoxic

Biological Activity

Ethyl 2-(2-(2-(pyrimidin-2-ylamino)thiazole-4-carboxamido)thiazol-4-yl)acetate is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biochemical properties, cellular effects, molecular mechanisms, and relevant research findings.

Overview of the Compound

This compound is characterized by a thiazole ring fused with a pyrimidine moiety, which is essential for its biological activity. The compound's structure suggests potential interactions with various biological targets, making it a candidate for drug development.

Interaction with Enzymes and Proteins

Research indicates that this compound interacts with several enzymes, notably UDP-N-acetylmuramate/L-alanine ligase, which is crucial in bacterial cell wall synthesis. This interaction suggests that the compound may possess antibacterial properties.

Antimicrobial Activity

Related thiazole derivatives have demonstrated significant antibacterial and antifungal activities. For instance, studies on similar compounds indicate their efficacy against various pathogens, including Staphylococcus aureus and Candida albicans . The presence of the pyrimidine moiety enhances these activities, making it a focus for further exploration.

Cytotoxicity Studies

In vitro studies have shown that thiazole derivatives exhibit varying degrees of cytotoxicity against different cancer cell lines. For example, certain derivatives have been reported to inhibit the growth of HepG2 liver cancer cells while maintaining low toxicity levels . The structure-activity relationship (SAR) indicates that modifications to the thiazole ring can significantly impact cytotoxic potency.

Antimalarial Activity

A series of thiazole analogs were synthesized and screened for antimalarial activity against Plasmodium falciparum. The results indicated that specific structural modifications led to compounds with high potency and low cytotoxicity . This finding opens avenues for developing new antimalarial agents based on the thiazole scaffold.

The molecular mechanisms through which this compound exerts its effects are believed to involve enzyme inhibition and modulation of gene expression. For example, thiazole derivatives have been shown to inhibit key enzymes involved in metabolic pathways, suggesting a potential role in metabolic disease treatment .

Case Study: Anticancer Properties

A study focusing on thiazole derivatives revealed that compounds similar to this compound exhibited significant inhibition of CDK9-mediated RNA polymerase II transcription. This inhibition was associated with reduced levels of Mcl-1, an anti-apoptotic protein, indicating potential as an anticancer agent .

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityIC50 (µM)Reference
Ethyl 2-(pyrimidin-2-ylamino)thiazole-4-carboxylateAntibacterial5.38
Ethyl 2-(benzylamino)thiazole-4-carboxylateCytotoxic10
Ethyl 2-(pyridin-2-ylamino)thiazole-4-carboxylateAntimalarialLow micromolar

This table illustrates the comparative biological activities of related compounds, highlighting the unique position of this compound in terms of potency and specificity.

Q & A

Q. How to design a SAR study for pyrimidine-thiazole hybrids?

  • Variable Parameters:
  • Pyrimidine Substituents: Test electron-withdrawing (e.g., -Cl) vs. donating groups (e.g., -OCH3_3) at the 2-position.
  • Linker Flexibility: Compare acetamide vs. ethylene glycol spacers between thiazole and pyrimidine .
  • Data Analysis: Use molecular docking (e.g., AutoDock Vina) to correlate activity with binding affinity to target proteins .

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